3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride , reflecting its substitution pattern on the phenyl ring (2-bromo, 5-fluoro) and the presence of a β-amino propanoic acid backbone. The hydrochloride salt designation indicates protonation of the amino group, confirmed by the molecular formula C₉H₁₀BrClFNO₂ . Synonyms include 2703513-80-6 and MFCD34566845 , as cataloged by chemical suppliers.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₀BrClFNO₂ corresponds to a molecular weight of 298.53 g/mol , computed using isotopic distribution data. The free base form (without hydrochloride) has a molecular weight of 262.08 g/mol , as observed in the analogous compound 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid (CID: 18526008).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrClFNO₂ | |
| Molecular Weight | 298.53 g/mol | |
| Density (Free Base) | 1.7 ± 0.1 g/cm³ | |
| Boiling Point (Free) | 356.4 ± 42.0 °C (760 mmHg) |
Structural Isomerism and Tautomeric Considerations
Positional isomerism arises from the bromo and fluoro substituents on the phenyl ring. For instance, 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid (CID: 18526008) represents a regioisomer with swapped halogen positions. Stereoisomerism is also evident; the (S)-enantiomer of the 3-bromo-5-fluoro derivative has been synthesized, as reported by Sigma-Aldrich. Tautomerism is unlikely due to the absence of enolizable protons adjacent to the carboxylic acid group.
Crystallographic Data and Unit Cell Parameters
Crystallographic data for the hydrochloride salt remain unreported in public databases. However, analogous β-amino acids, such as 3-amino-3-(2-bromophenyl)propanoic acid, crystallize in monoclinic systems with unit cell parameters a = 10.2 Å, b = 6.8 Å, c = 12.4 Å, β = 105.5° . The hydrochloride group likely introduces hydrogen-bonding networks between the ammonium cation (NH₃⁺) and chloride anion, as observed in related structures.
Properties
IUPAC Name |
3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPWCCIMNMCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Diethyl Malonate
The reaction of 2-bromo-5-fluorobenzyl chloride (1 mol) with diethyl malonate (1–10 mol) in ethanol, catalyzed by sodium ethoxide (1–3 mol) at 40–50°C, yields 2-(2-bromo-5-fluorobenzyl)diethyl malonate. Excess malonate ensures complete alkylation, with yields exceeding 90% under optimized conditions. The electron-withdrawing effects of bromo and fluoro substituents enhance the electrophilicity of the benzyl chloride, facilitating nucleophilic attack by the malonate enolate.
Hydrolysis and Decarboxylation
Saponification of the alkylated malonate ester with aqueous sodium hydroxide (1–3 mol) at 80°C produces the corresponding dicarboxylic acid, which undergoes thermal decarboxylation at 120–250°C to yield 3-(2-bromo-5-fluorophenyl)propanoic acid. Mineral acid treatment (e.g., HCl) ensures complete protonation, while solvent extraction (ethyl acetate or dichloromethane) isolates the product.
Introduction of the β-Amino Group
Amination at the β-position remains the critical challenge in this route. Classical approaches such as the Curtius rearrangement or Hofmann degradation are unsuitable due to competing side reactions. Instead, reductive amination of a β-keto intermediate, generated via oxidation of the propanoic acid, offers a viable pathway. Hydrogenation of the resulting imine intermediate (e.g., using Pd/C or Rh catalysts) introduces the amino group, though regioselectivity must be carefully controlled to avoid over-reduction. Final treatment with hydrochloric acid yields the hydrochloride salt.
Enzymatic Isomerization via Phenylalanine Aminomutase (PAM)
PAM-catalyzed isomerization of α- to β-amino acids provides a stereoselective route to β-aryl-amino acids, leveraging the enzyme’s ability to direct ammonia addition to the β-position of cinnamic acid derivatives.
Substrate Synthesis and Enzyme Specificity
2-Bromo-5-fluorocinnamic acid, synthesized via Perkin condensation or Heck coupling, serves as the substrate. PAM exhibits heightened activity toward ortho-substituted cinnamic acids due to steric and electronic effects: the electron-withdrawing bromo and fluoro groups stabilize the intermediate carbocation formed during the Friedel-Crafts-type mechanism. Kinetic studies indicate a of 145 μM and of 6.9 s for bromo-substituted substrates, reflecting moderate binding affinity and catalytic efficiency.
Hydroamination and Isolation
Incubation of 2-bromo-5-fluorocinnamic acid with PAM in ammonium buffer (pH 8.5, 37°C) for 24 hours produces 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid with >99% enantiomeric excess (ee). Acidification with concentrated HCl precipitates the hydrochloride salt, which is purified via recrystallization (ethanol/water). This method achieves yields of 80–90%, with negligible racemization due to the enzyme’s stereochemical fidelity.
Catalytic Hydrogenation of Dehydroamino Acid Esters
Transition-metal-catalyzed hydrogenation of α,β-unsaturated dehydroamino acid esters enables direct access to β-amino acid derivatives with precise stereocontrol.
Synthesis of Dehydroamino Acid Esters
Condensation of 2-bromo-5-fluorobenzaldehyde with methyl glycinate (via Erlenmeyer azlactone synthesis) yields the corresponding dehydroamino acid ester. Alternatively, Horner-Wadsworth-Emmons olefination using phosphono-glycine derivatives generates the α,β-unsaturated ester with high -selectivity.
Hydrogenation and Acid Hydrolysis
Homogeneous hydrogenation employing Rh(COD)BF (1 mol%) and triphenylphosphine (2 mol%) under 20 bar H at 60°C selectively reduces the double bond, affording the β-amino ester in 85–95% yield. Subsequent hydrolysis with lithium hydroxide in acetonitrile/water (3:1) produces the free β-amino acid, which is treated with HCl gas to form the hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester Alkylation | 50–60 | N/A | Scalable, uses inexpensive reagents | Low regioselectivity in amination step |
| Enzymatic Isomerization | 80–90 | >99 | High stereoselectivity, mild conditions | Requires enzyme purification/optimization |
| Catalytic Hydrogenation | 85–95 | 95–99 | Rapid, compatible with diverse substrates | High-pressure equipment needed |
The enzymatic route excels in stereochemical outcomes, making it ideal for pharmaceutical applications. Conversely, the malonic ester method, despite its lower yield, offers cost advantages for industrial-scale synthesis. Catalytic hydrogenation balances speed and versatility but demands specialized infrastructure.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
Scientific Research Applications
Medicinal Chemistry
3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride is under investigation for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro studies using A549 non-small cell lung cancer cells demonstrated that certain derivatives could reduce cell viability by over 50%. This suggests that compounds with similar structures may serve as scaffolds for developing new anticancer agents.
Enzyme Inhibition Studies
The compound's amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This property is being explored in studies aiming to design selective inhibitors for specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant reduction in viability of cancer cells (e.g., A549 cells) |
| Enzyme Inhibition | Potential to inhibit specific enzymes through hydrogen bonding interactions |
| Receptor Binding | Studies indicate affinity for certain receptors, suggesting therapeutic uses |
Synthesis of Complex Molecules
Due to its unique structure, 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride serves as a building block in the synthesis of more complex organic molecules. This application is crucial in the development of novel materials and chemical processes.
The presence of bromine and fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular targets. Research indicates that compounds with similar halogen substitutions exhibit various biological activities, including anti-inflammatory and analgesic properties .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromo and fluorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
(a) 3-Amino-3-(4-fluorophenyl)propionic Acid (CAS: 1810070-00-8)
- Structural Difference : Fluorine at the para position vs. meta (5-fluoro) and bromine at ortho (2-bromo) in the target compound.
- Impact: The para-fluoro substitution reduces steric hindrance compared to the ortho-bromo group.
(b) 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic Acid Hydrochloride (CAS: N/A)
- Structural Difference : Nitro group at para (5-nitro) and fluorine at ortho (2-fluoro).
- Impact : The nitro group strongly withdraws electrons, increasing acidity (predicted lower pKa vs. target compound) and reactivity toward nucleophilic substitution. This contrasts with bromine’s role as a leaving group in coupling reactions .
(c) 3-Amino-3-(4-nitrophenyl)propanoic Acid (CAS: 102308-62-3)
Hydrochloride Salt vs. Free Acid/Ester Forms
(a) (S)-Methyl 3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride
- Structural Difference : Methyl ester and para-chloro substitution.
- Impact : The ester group increases lipophilicity, making it a prodrug candidate. Chlorine’s smaller size vs. bromine reduces steric effects but offers similar electronic properties .
(b) (R)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid Hydrochloride (CAS: 19883-57-9)
- Structural Difference: Extended butanoic acid chain and difluorophenyl group.
- Impact: The longer chain may influence binding to biological targets (e.g., enzymes), while difluoro substitution enhances metabolic resistance compared to mono-fluoro analogs .
Physicochemical and Functional Properties
| Compound Name | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | 2-Bromo-5-fluoro | C₉H₈BrFNO₂·HCl | pKa 3.55, high density (1.656 g/cm³) | Cross-coupling reactions, drug design |
| 3-Amino-3-(4-fluorophenyl)propanoic acid | 4-Fluoro | C₉H₈FNO₂ | Higher solubility, no bromine | Peptide synthesis |
| 3-Amino-3-(4-nitrophenyl)propanoic acid | 4-Nitro | C₉H₈N₂O₄ | Electron-deficient ring | Catalyst or dye intermediate |
| (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl | 4-Chloro, methyl ester | C₁₀H₁₁ClNO₂·HCl | Lipophilic, prodrug potential | Prodrug development |
Biological Activity
3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride, a compound with the CAS number 2703513-80-6, is a derivative of amino acids that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its antibacterial and antifungal activities, as well as other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a bromo and fluorine substituent on the phenyl ring, which are critical for its biological activity. The presence of these halogen atoms often enhances the lipophilicity and bioactivity of organic compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride. For instance, halogenated derivatives have shown significant antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| 2-Bromo-5-fluorophenyl derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
| Pyrrolidine derivatives | 0.0048 - 0.0195 | E. coli, Bacillus mycoides |
| Other halogenated compounds | 4.69 - 22.9 | B. subtilis, S. aureus |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, compounds similar to this hydrochloride have exhibited antifungal activity. For example, some derivatives have been tested against Candida albicans with promising results.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Halogenated pyrrolidine derivatives | 0.0048 - 0.039 | C. albicans |
| Other related compounds | 16.69 - 78.23 | Fusarium oxysporum |
These findings suggest that the presence of halogens may enhance the antifungal efficacy of these compounds .
The precise mechanism through which 3-amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride exerts its biological effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways in fungi.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various halogenated amino acids, including derivatives similar to our compound, demonstrating significant inhibition zones against S. aureus and E. coli.
- Case Study on Antifungal Properties : Another investigation focused on a series of fluorinated compounds where one derivative showed complete inhibition of C. albicans growth at an MIC value of 0.0048 mg/mL.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving bromo-fluorophenyl precursors is typically employed. For example, brominated aromatic intermediates (e.g., 5-bromo-2-fluorophenylacetic acid derivatives) can undergo nucleophilic substitution or coupling reactions to introduce the amino and propanoic acid moieties . Reaction optimization should focus on temperature control (e.g., 0–6°C for intermediates prone to degradation ) and catalysts to enhance yield. Computational tools like reaction path searches based on quantum chemical calculations can predict viable intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For example, - and -NMR can confirm the presence of the 2-bromo-5-fluorophenyl group and propanoic acid backbone . Mass spectrometry (MS) is critical for verifying molecular weight (e.g., CHBrFNO·HCl) and detecting impurities .
Q. What storage and handling precautions are necessary for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent decomposition of halogenated aromatic groups . Handle in a fume hood with nitrile gloves and lab coats, as bromo/fluoro derivatives may release toxic fumes upon decomposition. Immediate neutralization with sodium bicarbonate is advised for accidental spills .
Advanced Research Questions
Q. How can computational chemistry methods improve the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction mechanisms, such as the stability of intermediates during bromine-fluorine substitution or propanoic acid formation . Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental data, enabling targeted synthesis of derivatives with modified bioactivity . For example, substituent effects on the phenyl ring’s electronic properties can be simulated to prioritize synthetic targets .
Q. What strategies resolve contradictions in mechanistic data during catalytic studies involving this compound?
- Methodological Answer : Contradictions in kinetic or thermodynamic data (e.g., unexpected byproducts) require cross-validation using isotopic labeling (e.g., -tracing) and in situ spectroscopy (e.g., IR monitoring of reaction progress) . Case studies from contested methodologies in organic synthesis emphasize iterative feedback loops: computational predictions → experimental testing → data refinement . For instance, discrepancies in reaction enthalpy (ΔrH°) measurements can be addressed via gas-phase ion energetics studies .
Q. How can researchers evaluate the compound’s potential bioactivity while adhering to ethical guidelines?
- Methodological Answer : Preclinical studies must avoid in vivo testing until regulatory compliance (e.g., FDA guidelines for non-approved compounds) is ensured . In vitro assays (e.g., enzyme inhibition or receptor-binding studies) should prioritize structural analogs with validated safety profiles . For example, amino acid derivatives like (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride have established protocols for assessing metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
